molecular formula C11H15N B12563596 N-(But-2-en-1-yl)-3-methylaniline CAS No. 143258-12-2

N-(But-2-en-1-yl)-3-methylaniline

Cat. No.: B12563596
CAS No.: 143258-12-2
M. Wt: 161.24 g/mol
InChI Key: XXZKREPBQMXPCD-UHFFFAOYSA-N
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Description

N-(But-2-en-1-yl)-3-methylaniline is a substituted aniline derivative featuring a 3-methylphenyl group and a but-2-en-1-yl (allylic) chain attached to the nitrogen atom.

Properties

CAS No.

143258-12-2

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-but-2-enyl-3-methylaniline

InChI

InChI=1S/C11H15N/c1-3-4-8-12-11-7-5-6-10(2)9-11/h3-7,9,12H,8H2,1-2H3

InChI Key

XXZKREPBQMXPCD-UHFFFAOYSA-N

Canonical SMILES

CC=CCNC1=CC=CC(=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(But-2-en-1-yl)-3-methylaniline typically involves the reaction of 3-methylaniline with crotyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of 3-methylaniline attacks the electrophilic carbon of crotyl bromide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-(But-2-en-1-yl)-3-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(But-2-en-1-yl)-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(But-2-en-1-yl)-3-methylaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The but-2-en-1-yl group can participate in π-π interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with amino acid side chains .

Comparison with Similar Compounds

Key Observations

Substituent Effects on Reactivity

  • The 3-methyl group on the aniline ring in this compound enhances electron density at the nitrogen atom compared to unsubstituted analogs (e.g., N-(But-2-en-1-yl)aniline). This may influence its participation in electrophilic reactions or coordination with transition metals.
  • Electron-withdrawing groups (e.g., nitro in N-Benzyl-3-nitroaniline) reduce nucleophilicity, making such compounds less reactive in alkylation but more stable under oxidative conditions.

Allyl Chain Variations

  • The but-2-en-1-yl chain provides an unsaturated site for further functionalization (e.g., hydroformylation or cycloaddition), as demonstrated in enantioselective catalysis studies.
  • Bulkier chains (e.g., 3-methylbutyl in 2-Benzyl-N-(3-methylbutyl)aniline) may hinder reactivity in sterically sensitive reactions but improve thermal stability in polymer applications.

Synthetic Accessibility

  • N-Allylanilines are typically synthesized via alkylation of aniline derivatives using allylic halides or alcohols under basic conditions. For example, this compound is likely prepared by reacting 3-methylaniline with 2-buten-1-yl bromide.
  • Substituted benzyl derivatives (e.g., N-(2-Fluorobenzyl)-3-methylaniline) require selective benzylation, often mediated by phase-transfer catalysts or transition metals.

Applications

  • This compound and its analogs are primarily used as ligands or intermediates in asymmetric catalysis (e.g., hydroformylation).
  • Derivatives with fluorinated or methoxymethyl groups (e.g., ) show promise in pharmaceutical synthesis due to improved bioavailability.

Research Findings and Limitations

  • Catalytic Performance : In hydroformylation reactions, this compound derivatives exhibit moderate enantioselectivity (50–70% ee) compared to bulkier ligands like phosphine-based systems.
  • Stability : The allylic double bond in this compound may lead to isomerization under acidic or high-temperature conditions, limiting its utility in certain syntheses.

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